molecular formula C21H18FN5O3S B2537200 N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 862832-22-2

N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

カタログ番号: B2537200
CAS番号: 862832-22-2
分子量: 439.47
InChIキー: DBAFZLXZTLNPCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:

  • A 1,2,4-triazolo[4,3-b]pyridazine core, a bicyclic system known for kinase inhibition and epigenetic modulation .
  • A 4-fluorophenyl substituent at position 3 of the triazolopyridazine ring, enhancing lipophilicity and target binding .
  • A thioacetamide bridge linking the triazolopyridazine to a 2,4-dimethoxyphenyl group, which may influence solubility and metabolic stability .

特性

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-15-7-8-16(17(11-15)30-2)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAFZLXZTLNPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has attracted considerable interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Dimethoxyphenyl moiety : Enhances solubility and stability.
  • Triazolopyridazine core : Known for its interaction with various biological targets.
  • Fluorophenyl group : May improve binding affinity through hydrophobic interactions.

The mechanism of action for N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine core is particularly noted for its ability to modulate biological activities through enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have shown effectiveness against various strains of bacteria and fungi. The compound's structural features may contribute to its antimicrobial potency by disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Antitubercular Activity

In studies focused on anti-tubercular agents, compounds similar to N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been synthesized and evaluated against Mycobacterium tuberculosis. Notably:

  • Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating potential as effective anti-tubercular agents .

Cytotoxicity and Safety Profile

The cytotoxic effects of the compound were assessed using human embryonic kidney (HEK-293) cell lines. Most active derivatives demonstrated low toxicity levels, making them suitable for further development in therapeutic applications .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria and fungi
AntitubercularIC50 values between 1.35 - 2.18 μM against M. tuberculosis
CytotoxicityLow toxicity in HEK-293 cells

Case Studies

  • Case Study on Antitubercular Activity : A series of compounds derived from triazole structures were synthesized and tested against M. tuberculosis. Among them, certain derivatives showed promising results with IC90 values indicating effective inhibition at low concentrations .
  • Cytotoxicity Assessment : In vitro studies revealed that several derivatives maintained a favorable safety profile with minimal cytotoxic effects on human cell lines, suggesting their potential for therapeutic use without significant adverse effects .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Variations

Table 1: Impact of Heterocyclic Core Modifications
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-triazolo[4,3-b]pyridazine 3-(4-fluorophenyl), thioacetamide bridge Inferred kinase/CSC modulation
N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 1,2,4-triazolo[4,3-b]pyridazine 3-methyl, methylphenyl Lin-28 inhibition, CSC differentiation
Compound 3 () 1,2,4-triazolo[1,5-a]pyrimidine 3-(difluoromethylpyridine) Kinetoplastid inhibition
Compound 4 () 1,2,4-triazolo[1,5-a]pyrimidine 3-chloropyridine Kinetoplastid inhibition

Key Findings :

  • The triazolo[4,3-b]pyridazine core (target compound) is associated with epigenetic regulation (e.g., Lin-28 inhibition) , while triazolo[1,5-a]pyrimidine analogs (Compounds 3–4) target parasitic kinetoplastids .
  • Substitution at position 3 (e.g., 4-fluorophenyl vs. methyl) modulates target specificity.

Substituent Effects on Activity

Table 2: Role of Substituents in Thioacetamide-Linked Compounds
Compound Name Thioacetamide Substituents Aryl/heteroaryl Group Activity/Outcome Reference
Target Compound 2,4-dimethoxyphenyl 4-fluorophenyl Potential kinase/CSC modulation
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide 2,4-dimethoxyphenyl 6-(trifluoromethyl)benzothiazole CK1 kinase inhibition
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl pyridin-2-yl Unreported (structural analog)

Key Findings :

  • The 2,4-dimethoxyphenyl group (target compound) is recurrent in kinase inhibitors (e.g., CK1), suggesting a role in ATP-binding domain interactions .
  • 4-fluorophenyl substituents improve metabolic stability compared to chlorinated analogs .

Key Findings :

  • Suzuki coupling is a common method for triazolopyridazine/pyrimidine derivatives, enabling precise aryl group installation .
  • Thioacetamide bridges are often constructed via nucleophilic substitution or coupling reactions .

Research Implications and Gaps

  • Pharmacological Data : While analogs like C1632 () demonstrate Lin-28 inhibition, the target compound’s biological activity remains unverified.
  • Structural Optimization : The 2,4-dimethoxyphenyl and 4-fluorophenyl groups warrant further study for improving selectivity (e.g., kinase vs. epigenetic targets).
  • Synthetic Scalability : Suzuki coupling () and TEA-mediated reactions () are scalable but require optimization for yield .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。